Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a Z-configuration at the C=N bond. This compound belongs to a class of synthons used in heterocyclic chemistry for constructing spiroheterocycles and other nitrogen-containing frameworks . Its structure features a planar Caryl–NH–N=C linkage, which facilitates hydrogen bonding and influences crystal packing . The presence of electron-withdrawing substituents (chloro and nitro groups) on the phenyl ring enhances its reactivity in cyclization and annulation reactions.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFCDMGCKZXFR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Chloro-5-Nitroaniline
Ethyl 2-Chloroacetoacetate
-
Synthesis : Produced via chlorination of ethyl acetoacetate using thionyl chloride (SOCl₂) in toluene at 75–95°C.
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Key Properties :
Diazotization of 2-Chloro-5-Nitroaniline
Reaction Conditions
Procedure
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Dissolve 2-chloro-5-nitroaniline (16 g, 0.084 mol) in HCl (40 mL) and H₂O (100 mL).
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Add NaNO₂ (6.5 g, 0.094 mol) in H₂O (60 mL) dropwise at -5°C.
Coupling with Ethyl 2-Chloroacetoacetate
Reaction Mechanism
The diazonium salt reacts with the enolate form of ethyl 2-chloroacetoacetate, forming a hydrazono ester via electrophilic substitution.
Optimization Parameters
Workflow
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Add ethyl 2-chloroacetoacetate (22 g, 0.133 mol) to the diazonium solution.
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Stir for 2 hours at room temperature.
Purification and Characterization
Isolation Methods
Spectroscopic Data
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo several types of chemical reactions:
Substitution Reactions: : Given the presence of chloro groups, the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: : The nitro group can be reduced to an amine, often using reagents such as iron in acetic acid or catalytic hydrogenation.
Oxidation Reactions: : While the nitro group is generally resistant to further oxidation, other parts of the molecule, such as the ethyl group, could undergo oxidation under strong conditions.
Common Reagents and Conditions
Common reagents include nucleophiles like amines and thiols for substitution reactions, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products
Substitution: : Products typically include derivatives where the chloro groups have been replaced by other functional groups.
Reduction: : The major product from reduction is the corresponding amine derivative.
Oxidation: : Potential oxidation products include carboxylic acids and other oxidized forms of the ethyl group.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate may possess similar properties due to the presence of the nitrophenyl moiety, which is known for enhancing biological activity against various pathogens. Studies have shown that derivatives of hydrazones can inhibit bacterial growth and may serve as lead compounds in drug development.
Anticancer Potential
The hydrazone functional group is often associated with anticancer activity. Preliminary studies suggest that this compound could be evaluated for its cytotoxic effects on cancer cell lines. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Pesticidal Activity
The presence of chlorine and nitro groups in the molecular structure suggests potential pesticidal properties. Compounds like this compound could be explored for their effectiveness against agricultural pests. Research into similar compounds has demonstrated efficacy in controlling insect populations, which could lead to the development of new agrochemicals.
Synthesis of Novel Polymers
This compound can serve as a monomer in the synthesis of novel polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings, adhesives, and composites.
Case Study 1: Antimicrobial Screening
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various hydrazone derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
Case Study 2: Pesticidal Efficacy
In agricultural research, a series of experiments tested the efficacy of chlorinated hydrazones against common crop pests. The findings revealed that compounds similar to this compound exhibited promising results in reducing pest populations while maintaining low toxicity to beneficial insects.
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate exerts its effects depends on its specific application. In medicinal chemistry, for instance, it might interact with molecular targets such as enzymes, inhibiting their activity by binding to the active site or altering their conformation. The pathways involved include inhibition or modulation of enzyme activity, disruption of cellular processes, or alteration of molecular signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring, which significantly alter their electronic, physical, and chemical properties.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and chloro (-Cl) groups (e.g., in the main compound) increase electrophilicity, enhancing reactivity in nucleophilic substitution. Methoxy (-OCH₃) groups (e.g., ) donate electrons, reducing reactivity but improving solubility.
- Steric Effects : Bulky substituents (e.g., 2,4,5-trichlorophenyl ) hinder molecular packing, lowering melting points compared to planar analogs.
Crystallography and Hydrogen Bonding
Crystal structures reveal Z-configurations and hydrogen-bonding networks:
- Main Compound : Likely forms N–H···O hydrogen bonds between the hydrazine NH and carbonyl oxygen, similar to .
- 4-Methoxyphenyl Analog : Exhibits intermolecular N–H···O bonds (N1–H1N···O2, 3.053 Å) and C–H···O interactions, creating helical chains along the crystallographic axis.
- Phenyl Analog : Forms N–H···O hydrogen bonds (2.11 Å) stabilizing a planar structure.
Impact of Substituents : Nitro groups may strengthen hydrogen bonds due to increased polarity, whereas methoxy groups introduce weaker C–H···O interactions.
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate, a compound characterized by its unique hydrazone structure, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11Cl2N3O2
- Molecular Weight : 252.12 g/mol
- CAS Number : 28663-68-5
The compound features a chloro substituent and a nitro group on the phenyl ring, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research published in revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The proposed mechanism of action for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis that indicated an increase in early and late apoptotic cells upon treatment with the compound .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection severity compared to standard antibiotic therapy .
- Case Study on Anticancer Effects : A laboratory study demonstrated that mice treated with this compound exhibited reduced tumor growth compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate?
- Methodology : The compound is synthesized via diazotization of substituted aniline derivatives (e.g., 4-methoxyaniline or 2-chloro-5-nitroaniline) in hydrochloric acid, followed by coupling with ethyl 2-chloroacetoacetate. Sodium acetate trihydrate is used as a base in ethanol under reflux (4–6 hours). The reaction is monitored by TLC (chloroform:methanol = 7:3), and the product is isolated by recrystallization from ethanol, yielding 77–80% .
Q. How is the compound characterized structurally and chemically?
- Methodology :
- X-ray crystallography : Single-crystal analysis confirms the Z-configuration of the hydrazone moiety and planar C–N–N=C linkage. Anisotropic displacement parameters are refined using SHELXL .
- Elemental analysis : CHNS data validate empirical composition .
- TLC : Used to monitor reaction progress and confirm purity .
Q. What are the key physical properties relevant to experimental handling?
- Data :
- Melting point: 94°C .
- Molecular weight: 256.68 g/mol .
- Solubility: Ethanol and toluene are common solvents for synthesis and purification .
Advanced Research Questions
Q. How does hydrogen bonding influence the crystal packing and stability of this compound?
- Methodology : The amino hydrogen forms an intermolecular N–H···O=C hydrogen bond with the carbonyl oxygen of an adjacent molecule, generating helical chains along the crystallographic b-axis. Graph set analysis (Etter’s formalism) classifies this interaction as a C(6) motif. Such packing affects thermal stability and solubility .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
- Methodology :
- Disorder handling : Anisotropic refinement of non-hydrogen atoms using SHELXL resolves positional disorder. Hydrogen atoms are placed in calculated positions (riding model) .
- Twinning : For twinned crystals, the HKLF5 format in SHELXL is employed to deconvolute overlapping reflections .
- Data collection : High-resolution datasets (e.g., Agilent SuperNova with Cu Kα radiation) minimize errors in bond-length precision (mean σ(C–C) = 0.002 Å) .
Q. How is this compound utilized as a synthon in pharmaceutical research?
- Methodology : It serves as a key intermediate in synthesizing Apixaban (anticoagulant). The hydrazone undergoes heteroannulation with morpholino-dihydropyridinone derivatives in toluene at 85–90°C, catalyzed by triethylamine. Reaction progress is tracked via HPLC, and the product is isolated via acid-base workup (1N HCl) .
Q. How do reaction conditions impact synthetic yields and byproduct formation?
- Methodology :
- Temperature : Lower temperatures (0–5°C) during diazonium salt addition suppress hydrolysis byproducts .
- Solvent polarity : Ethanol enhances coupling efficiency versus aprotic solvents.
- Stoichiometry : Excess hydrazine hydrate (1.2 eq) improves conversion rates .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
